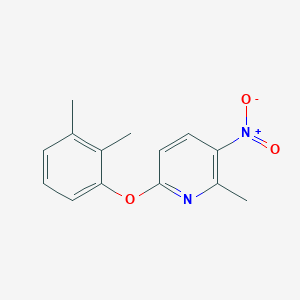

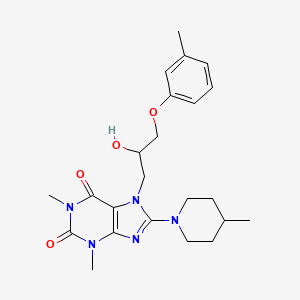

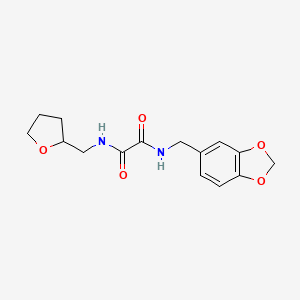

![molecular formula C12H28Cl2N2O B2508909 2-[1-(4-Aminobutyl)piperidin-4-yl]propan-1-ol dihydrochloride CAS No. 1909309-46-1](/img/structure/B2508909.png)

2-[1-(4-Aminobutyl)piperidin-4-yl]propan-1-ol dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-[1-(4-Aminobutyl)piperidin-4-yl]propan-1-ol dihydrochloride is a derivative of piperidine, which is a six-membered heterocyclic amine with a characteristic nitrogen atom. Piperidine derivatives are of significant interest in pharmaceutical research due to their presence in various bioactive compounds and potential use as building blocks in drug synthesis.

Synthesis Analysis

The synthesis of related piperidine derivatives has been reported in the literature. For instance, an efficient synthesis of (R)- and (S)-2-(aminomethyl)piperidine dihydrochloride was achieved starting from lysine, involving the formation of aziridinium and subsequent intramolecular ring opening to form the piperidinium ring in a stereoselective manner . This method provides a practical approach to synthesizing enantiomerically pure piperidine derivatives, which could be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by the presence of a piperidine ring, which can be substituted at various positions to yield a wide range of compounds with different properties and activities. The stereochemistry of these compounds is crucial, as it can significantly affect their biological activity. For example, the synthesis of all four stereoisomers of 2-(2,3-dihydroxypropyl)piperidine was achieved with enantiomeric enhancement, demonstrating the importance of stereochemistry in the synthesis of piperidine-related alkaloids .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including condensation and addition reactions. A three-component condensation involving 4-piperidinones, 5-pyrazolones, and malononitrile was used to synthesize substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans . Additionally, 1,4-bis(arylsulfonyl)dihydropyridines were used in the enantioselective synthesis of 2,3,6-trisubstituted piperidines, showcasing the versatility of piperidine derivatives in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and reactivity, are influenced by the nature and position of substituents on the piperidine ring. The introduction of different functional groups can enhance the compound's solubility in water or organic solvents, which is particularly important for pharmaceutical applications. The dihydrochloride salt form of these compounds, as seen in the synthesis of (R)- and (S)-2-(aminomethyl)piperidine dihydrochloride, typically improves water solubility, which can be beneficial for drug formulation .

科学的研究の応用

Synthesis and Characterization

The chemical compound and its derivatives are frequently synthesized for research in various domains. For example, a series of β-amino-4-substituted propiophenones were synthesized, which upon reduction, yielded 1-(4-substituted phenyl)-3-[4-substituted piperazino(piperidino)]propan-1-ols, subsequently converted into dihydrochlorides. These compounds were studied for their inhibitory effects on adenosine deaminase, a vital enzyme in purine metabolism, showing structure-dependent inhibition abilities (Isakhanyan et al., 2011).

Another study synthesized new 1,2,3,4-tetrahydroquinoline hybrids of ibuprofen, including derivatives of piperidine, and screened them for in vitro antioxidant, antitryptic, and albumin denaturation inhibition activities (Manolov et al., 2022).

Pharmacological Studies

- Various 1-substituted piperidines, including derivatives of 2-(piperidin-1-yl)ethan-1-ol and 3-(piperidin-1-yl)propan-1-ols, have been studied for their pharmacological properties, showcasing their broad application in medicinal chemistry (Vardanyan, 2018).

Antimicrobial and Antitumor Activities

The synthesized 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives demonstrated significant antimicrobial activity against pathogens of Lycopersicon esculentum (tomato plants), indicating their potential in agricultural applications (Vinaya et al., 2009).

Piperazine-based tertiary amino alcohols and their dihydrochlorides were synthesized and examined for their effects on tumor DNA methylation processes in vitro, indicating potential applications in cancer research (Hakobyan et al., 2020).

特性

IUPAC Name |

2-[1-(4-aminobutyl)piperidin-4-yl]propan-1-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2O.2ClH/c1-11(10-15)12-4-8-14(9-5-12)7-3-2-6-13;;/h11-12,15H,2-10,13H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKGFEHGQRDVPPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1CCN(CC1)CCCCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(2,4-Dichlorophenyl)methyl]-3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2508829.png)

![Methyl 2-[[2-(difluoromethyl)pyrazol-3-yl]amino]acetate](/img/structure/B2508833.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2508834.png)

![6-{[Ethyl(2-methylprop-2-en-1-yl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B2508846.png)

![1-(3,5-Dimethoxyphenyl)-3-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2508849.png)